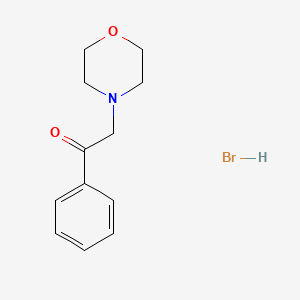
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics called nicotinic acetylcholine receptor agonists. ABT-594 has been extensively studied for its potential use as a pain reliever, and its unique mechanism of action has garnered significant attention in the scientific community.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide is a potent agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and is involved in the modulation of pain signals. Activation of this receptor by N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain and mood.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antinociceptive effects in humans, with some studies reporting a greater analgesic effect than morphine. N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has also been shown to produce side effects, including nausea, vomiting, and dizziness.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has several advantages for lab experiments, including its potency and selectivity for the α4β2 nicotinic acetylcholine receptor. However, its side effects and potential for abuse make it difficult to use in human studies. Additionally, N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for the treatment of pain and addiction. Another area of interest is the development of non-opioid pain relievers that can be used in conjunction with N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide to provide more effective pain relief with fewer side effects. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide involves a multi-step process that begins with the reaction of 2-methylbenzylamine with 4-chlorobenzyl chloride to form N-(4-chlorobenzyl)-2-methylbenzylamine. This intermediate is then reacted with ethanediamine to yield N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide, or N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide. The final product is purified through recrystallization to obtain a high purity yield.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in treating various types of pain, including neuropathic pain, acute pain, and chronic pain. N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide is also being studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-4-2-3-5-14(11)19-16(21)15(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJSBXWTRHLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![4-allyl-2-methoxy-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5051060.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5051081.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)

![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5051098.png)

![2-{[2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5051113.png)


![N-(2-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5051129.png)